Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)-
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Overview
Description
Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a benzenesulfonamide group, a bromine atom, and a diazo group attached to a heptyl chain. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)- typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzenesulfonamide core.
Reduction: This reaction can reduce the diazo group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)- involves its interaction with specific molecular targets. The diazo group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This compound can also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but with a fluorophenyl group instead of a diazo-heptyl chain.
4-Bromobenzenesulfonamide: Lacks the diazo and heptyl groups, making it less complex.
Uniqueness
Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)- is unique due to the presence of the diazo group and the heptyl chain, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
142963-35-7 |
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Molecular Formula |
C13H16BrN3O3S |
Molecular Weight |
374.26 g/mol |
IUPAC Name |
4-bromo-N-(7-diazo-6-oxoheptyl)benzenesulfonamide |
InChI |
InChI=1S/C13H16BrN3O3S/c14-11-5-7-13(8-6-11)21(19,20)17-9-3-1-2-4-12(18)10-16-15/h5-8,10,17H,1-4,9H2 |
InChI Key |
FAPZZFRVLORPBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCCCC(=O)C=[N+]=[N-])Br |
Origin of Product |
United States |
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